molecular formula C12H15NO2 B13918602 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime

Katalognummer: B13918602
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: VUWWOMAFWYFFIK-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime typically involves the following steps:

    Starting Material: The synthesis begins with 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one.

    Oximation: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime.

    Methylation: The oxime is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: The methoxy and oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: The parent ketone compound.

    Other Oximes: Compounds with similar oxime functional groups.

Uniqueness

6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-methyl Oxime is unique due to the presence of both methoxy and oxime groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

(E)-N,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-imine

InChI

InChI=1S/C12H15NO2/c1-14-10-6-7-11-9(8-10)4-3-5-12(11)13-15-2/h6-8H,3-5H2,1-2H3/b13-12+

InChI-Schlüssel

VUWWOMAFWYFFIK-OUKQBFOZSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)/C(=N/OC)/CCC2

Kanonische SMILES

COC1=CC2=C(C=C1)C(=NOC)CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.